N,N'-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide) is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and benzamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide) typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 3-methoxy-4-hydroxybenzaldehyde and 3,5-dimethoxybenzoic acid.
Formation of Linker: The propane-1,3-diylbis(oxy) linker is synthesized through a Williamson ether synthesis, where 1,3-dibromopropane reacts with 3-methoxy-4-hydroxybenzaldehyde in the presence of a base like potassium carbonate.
Amide Formation: The final step involves the formation of the amide bonds. This is achieved by reacting the intermediate with 3,5-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the etherification and amide formation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 3-methoxy-4-carboxybenzaldehyde and 3,5-dimethoxybenzoic acid.
Reduction: Formation of the corresponding amines.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N,N’-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N’-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide) exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and amide groups can form hydrogen bonds with biological targets, enhancing binding affinity.
Material Science: The compound’s structure allows it to form stable, cross-linked networks, improving the mechanical properties of materials.
Comparison with Similar Compounds
Similar Compounds
N,N’-{ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide): Similar structure but with an ethane linker instead of propane.
N,N’-{butane-1,4-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide): Similar structure but with a butane linker.
Uniqueness
N,N’-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide) is unique due to its specific linker length and the presence of multiple methoxy groups, which can influence its reactivity and binding properties. This makes it particularly suitable for applications requiring precise molecular interactions and stability.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C35H38N2O10 |
---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
N-[4-[3-[4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C35H38N2O10/c1-40-26-14-22(15-27(20-26)41-2)34(38)36-24-8-10-30(32(18-24)44-5)46-12-7-13-47-31-11-9-25(19-33(31)45-6)37-35(39)23-16-28(42-3)21-29(17-23)43-4/h8-11,14-21H,7,12-13H2,1-6H3,(H,36,38)(H,37,39) |
InChI Key |
DMFKFPLRPGPYFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)OCCCOC3=C(C=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.